molecular formula C22H24N4O2 B4373063 N~3~,N~5~-BIS(2-ETHYLPHENYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE

N~3~,N~5~-BIS(2-ETHYLPHENYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE

Cat. No.: B4373063
M. Wt: 376.5 g/mol
InChI Key: WHGZOIVWJZYJAY-UHFFFAOYSA-N
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Description

N,N’-bis(2-ethylphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide is a chemical compound with the molecular formula C24H24N4O2. This compound is known for its unique structure, which includes a pyrazole ring substituted with two ethylphenyl groups and two carboxamide groups. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(2-ethylphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide typically involves the reaction of 2-ethylphenylamine with a suitable pyrazole derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, ensuring that the compound is produced in sufficient quantities to meet demand. The use of continuous flow reactors and automated systems can enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(2-ethylphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

N,N’-bis(2-ethylphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N,N’-bis(2-ethylphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N,N’-bis(2-ethylphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide include:

Uniqueness

N,N’-bis(2-ethylphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide is unique due to its specific substitution pattern on the pyrazole ring and the presence of two carboxamide groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

3-N,5-N-bis(2-ethylphenyl)-1-methylpyrazole-3,5-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c1-4-15-10-6-8-12-17(15)23-21(27)19-14-20(26(3)25-19)22(28)24-18-13-9-7-11-16(18)5-2/h6-14H,4-5H2,1-3H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHGZOIVWJZYJAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC(=NN2C)C(=O)NC3=CC=CC=C3CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.